molecular formula C17H20N2O3S B7191264 N-(2-cyclopropyl-3-methyloxolan-3-yl)isoquinoline-5-sulfonamide

N-(2-cyclopropyl-3-methyloxolan-3-yl)isoquinoline-5-sulfonamide

Cat. No.: B7191264
M. Wt: 332.4 g/mol
InChI Key: XHRSLVDLHKJRHZ-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-3-methyloxolan-3-yl)isoquinoline-5-sulfonamide is a complex organic compound that features a unique combination of structural elements. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the isoquinoline and sulfonamide groups suggests potential biological activity, while the cyclopropyl and methyloxolan moieties contribute to its structural diversity.

Properties

IUPAC Name

N-(2-cyclopropyl-3-methyloxolan-3-yl)isoquinoline-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-17(8-10-22-16(17)12-5-6-12)19-23(20,21)15-4-2-3-13-11-18-9-7-14(13)15/h2-4,7,9,11-12,16,19H,5-6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRSLVDLHKJRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1C2CC2)NS(=O)(=O)C3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-3-methyloxolan-3-yl)isoquinoline-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the isoquinoline core, followed by the introduction of the sulfonamide group and the cyclopropyl-methyloxolan moiety. Key steps may include:

    Formation of Isoquinoline Core: This can be achieved through Pictet-Spengler condensation or Bischler-Napieralski cyclization.

    Introduction of Sulfonamide Group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Cyclopropyl-Methyloxolan Moiety: This can be introduced via cyclopropanation and subsequent functionalization to form the methyloxolan ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-3-methyloxolan-3-yl)isoquinoline-5-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the isoquinoline or sulfonamide groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

    Biology: Its structural features suggest potential as a ligand for biological targets, making it of interest for drug discovery and development.

    Industry: The compound’s unique structure could make it useful in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-3-methyloxolan-3-yl)isoquinoline-5-sulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, which is essential for DNA replication and cell division. The isoquinoline moiety could interact with various receptors or enzymes, potentially modulating their activity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and isoquinoline derivatives, such as:

    Sulfamethoxazole: A well-known antibacterial sulfonamide.

    Isoquinoline-5-sulfonamide: A simpler analog that retains the isoquinoline and sulfonamide groups.

    Cyclopropyl-containing compounds: Various compounds that include the cyclopropyl group, which is known for its unique chemical properties.

Uniqueness

N-(2-cyclopropyl-3-methyloxolan-3-yl)isoquinoline-5-sulfonamide is unique due to the combination of its structural elements. The presence of the cyclopropyl-methyloxolan moiety distinguishes it from simpler sulfonamides and isoquinoline derivatives, potentially imparting unique biological activity and chemical reactivity.

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